2-Hydroxydodecanedioic acid
Overview
Description
2-Hydroxydodecanedioic acid is a chemical compound that has been identified in urine from patients undergoing hopantenate therapy . It is one of the unusual dicarboxylic acids found in high concentrations in such cases . The compound is also known as an alpha-hydroxydicarboxylic acid .
Synthesis Analysis
The synthesis of 2-Hydroxydodecanedioic acid and its homologues has been reported in the literature . The synthetic schemes involve the use of silicic acid chromatography and gas chromatography/mass spectrometry . The synthesis of 3-hydroxydodecanedioic acid and a di-deuterated analog for use in a stable-isotope dilution mass spectrometric analytical approach has also been reported .Molecular Structure Analysis
The molecular formula of 2-Hydroxydodecanedioic acid is C12H22O5 . Its average mass is 246.300 Da and its monoisotopic mass is 246.146729 Da . The structure of the compound has been determined by gas chromatography/mass spectrometry .Scientific Research Applications
Biotechnological Production
2-Hydroxydodecanedioic acid, as a dicarboxylic acid, has garnered interest in the biotechnological sector. Dai et al. (2018) discuss the biological production of malic acid (a related dicarboxylic acid) using metabolic engineering approaches. These methods are relevant as they provide insights into the potential of producing 2-Hydroxydodecanedioic acid in a similar manner, highlighting its applicability in industries like food, chemicals, and pharmaceuticals (Dai et al., 2018).
Microalgal Presence
Matsumoto, Shioya, and Nagashima (1984) discovered the presence of 2-Hydroxy acids, including compounds similar to 2-Hydroxydodecanedioic acid, in various microalgae. This finding is significant as it opens up possibilities for sourcing these acids from algae, offering an environmentally friendly and sustainable method of production (Matsumoto, Shioya, & Nagashima, 1984).
Biomass Reduction
Yang, Grochowski, and Sen (2012) discuss the use of hydroiodic acid for biomass reduction, producing various hydroxy acids. This research is relevant as it provides a method for the synthesis of 2-Hydroxydodecanedioic acid from biomass sources, presenting an alternative production route (Yang, Grochowski, & Sen, 2012).
Enzymatic Synthesis
Chen, Wu, and Zhu (2015) focus on the enzymatic synthesis of 2-hydroxy carboxylic acids, which includes compounds like 2-Hydroxydodecanedioic acid. Their research underscores the importance of these acids in pharmaceuticals and as chiral resolving agents, and the enzymatic method offers a more environmentally friendly and efficient production process (Chen, Wu, & Zhu, 2015).
Photocatalytic Activity
Liu et al. (2018) investigated PbBiO2Cl/BiOCl nanocomposites in photocatalytic activities, including the degradation of 2-hydroxybenzoic acid. This research provides insight into the environmental applications of 2-Hydroxydodecanedioic acid, particularly in water treatment and pollution control (Liu et al., 2018).
Cancer Research
Lou et al. (2018) explored the effects of 2-hydroxy-oleic acid on cancer cells, providing valuable information on the potential anticancer properties of hydroxy acids, which could include 2-Hydroxydodecanedioic acid. This opens up avenues for further research into its potential therapeutic applications (Lou et al., 2018).
Cosmetic and Therapeutic Formulations
Kornhauser, Coelho, and Hearing (2010) discuss the wide use of hydroxy acids in cosmetic and therapeutic formulations. While focusing on α-hydroxy acids and β-hydroxy acids, this research provides a broader context for the potential skin benefits of hydroxy acids like 2-Hydroxydodecanedioic acid (Kornhauser, Coelho, & Hearing, 2010).
Future Directions
properties
IUPAC Name |
2-hydroxydodecanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-10(12(16)17)8-6-4-2-1-3-5-7-9-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFLUASXSUPWNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(C(=O)O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40996175 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxydodecanedioic acid | |
CAS RN |
74661-16-8 | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074661168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxydodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40996175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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